LogP Hydrophilicity Comparison: 2-Hydroxy Hydrochloride vs. 3-Hydroxy Tropane Analogs
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride exhibits a calculated LogP of 0.11 [1], indicating significantly higher hydrophilicity compared to the 3-hydroxy analog 8-azabicyclo[3.2.1]octan-3-ol (LogP = 0.30–0.59) [2][3] and the N-methyl derivative tropine (LogP = 0.54) [4]. This 2.7–5.4× lower LogP value translates to enhanced aqueous solubility, a critical parameter for reactions conducted in aqueous media and for the development of water-soluble pharmaceutical intermediates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.11 (calculated) |
| Comparator Or Baseline | 8-Azabicyclo[3.2.1]octan-3-ol: LogP = 0.30–0.59; Tropine: LogP = 0.54 |
| Quantified Difference | Target LogP is 2.7–5.4× lower than comparators |
| Conditions | Calculated partition coefficients (ALogP/XLogP) from vendor databases |
Why This Matters
Procurement decisions for water-sensitive reactions or aqueous formulation require compounds with predictable hydrophilicity; this compound's lower LogP reduces the need for co-solvents and improves handling in polar environments.
- [1] ChemSpace. 8-azabicyclo[3.2.1]octan-2-ol hydrochloride. CSSB00025715850. LogP = 0.11. https://chem-space.com/CSSB00025715850-94A935 View Source
- [2] Plantaedb. 8-Azabicyclo[3.2.1]octan-3-ol. XlogP = 0.30. https://plantaedb.com/compounds/7432-11-3 View Source
- [3] BOC Sciences. 8-Azabicyclo[3.2.1]octan-3-ol (CAS 7432-11-3). LogP = 0.59050. https://buildingblock.bocsci.com/8-azabicyclo-3-2-1-octan-3-ol-cas-7432-11-3-item-46523.html View Source
- [4] BOC Sciences. Tropine (CAS 120-29-6). LogP = 0.54180. https://buildingblock.bocsci.com/tropine-cas-120-29-6-item-52268.html View Source
